molecular formula C23H23ClN4O3S B2830824 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE CAS No. 1189469-72-4

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2830824
CAS No.: 1189469-72-4
M. Wt: 470.97
InChI Key: WQFAORZBMLQLLW-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the benzo[d][1,3]dioxole ring.
  • Synthesis of the 1,4,8-triazaspiro[4.5]deca-1,3-diene core.
  • Introduction of the 4-chlorophenyl group.
  • Coupling of the thioacetamide moiety.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the nitro or carbonyl groups.

    Substitution: Halogenation, nitration, or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Uniqueness

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties.

Conclusion

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE is a compound of significant interest due to its complex structure and potential applications in various scientific fields

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3S/c1-28-10-8-23(9-11-28)26-21(15-2-4-16(24)5-3-15)22(27-23)32-13-20(29)25-17-6-7-18-19(12-17)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFAORZBMLQLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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